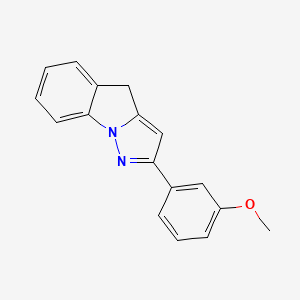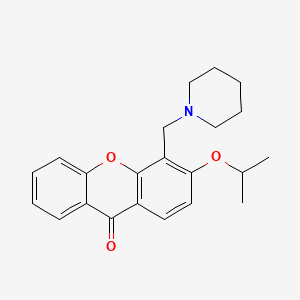
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound is characterized by the presence of an isopropoxy group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core. Xanthones are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties .
Vorbereitungsmethoden
The synthesis of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves several steps:
Classical Method: The classical method for xanthone synthesis involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Modified Method: A modified method uses zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times.
Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.
Analyse Chemischer Reaktionen
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- can be compared with other xanthone derivatives:
Similar Compounds: Other xanthone derivatives include α-mangostin, γ-mangostin, and various hydroxyxanthones.
Uniqueness: The presence of the isopropoxy and piperidinomethyl groups makes this compound unique, potentially enhancing its pharmacological properties.
Eigenschaften
CAS-Nummer |
58741-69-8 |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-(piperidin-1-ylmethyl)-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C22H25NO3/c1-15(2)25-20-11-10-17-21(24)16-8-4-5-9-19(16)26-22(17)18(20)14-23-12-6-3-7-13-23/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3 |
InChI-Schlüssel |
WBSZNCRGYRFXHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


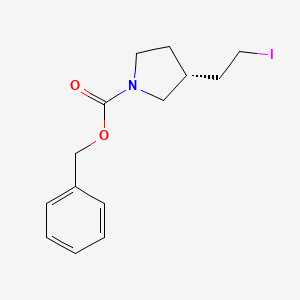

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)

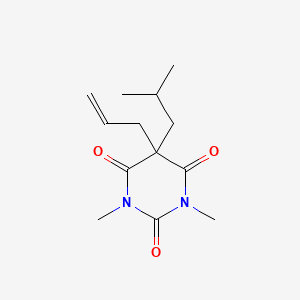
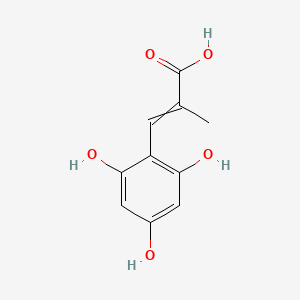
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
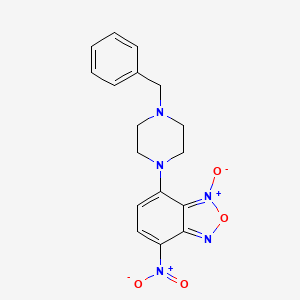
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)

